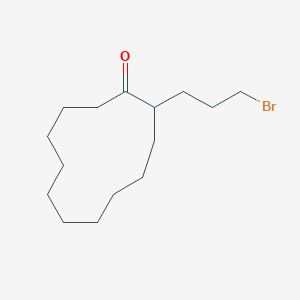

2-(3-Bromopropyl)cyclododecan-1-one

Description

2-(3-Bromopropyl)cyclododecan-1-one is a brominated cyclic ketone characterized by a cyclododecanone backbone substituted with a 3-bromopropyl group at the 2-position. The compound’s structure combines the steric bulk of the 12-membered ring with the electrophilic reactivity of the bromine atom, making it a versatile intermediate in organic synthesis. Its applications likely include serving as a precursor for heterocyclic frameworks or stereoselective syntheses, as seen in related bicyclic enamine systems .

Properties

CAS No. |

80007-43-8 |

|---|---|

Molecular Formula |

C15H27BrO |

Molecular Weight |

303.28 g/mol |

IUPAC Name |

2-(3-bromopropyl)cyclododecan-1-one |

InChI |

InChI=1S/C15H27BrO/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14H,1-13H2 |

InChI Key |

SPNCIWJTCSVNNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(3-Bromopropyl)cyclododecan-1-one and analogous compounds in terms of physicochemical properties, reactivity, and synthetic utility.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | C₁₅H₂₇BrO | ~303.29 | ~380 (estimated) | ~1.12 (estimated) | Cyclododecanone, Bromoalkyl | Electrophilic substitution, cyclization |

| 2-(3-Hydroxypropyl)cyclododecan-1-one | C₁₅H₂₈O₂ | 240.38 | 375.18 | 0.921 | Cyclododecanone, Hydroxyalkyl | Nucleophilic reactions, hydrogen bonding |

| (3-Bromopropyl)benzene | C₉H₁₁Br | 199.09 | ~230 (estimated) | 1.31 | Benzene, Bromoalkyl | SN2 reactions, aryl coupling |

| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 284.11 | N/A | N/A | Phthalimide, Bromoalkyl | Nucleophilic displacement, amide formation |

Physicochemical Properties

- Molecular Weight and Boiling Points: The brominated cyclododecanone derivative has a significantly higher molecular weight (~303.29 g/mol) compared to (3-bromopropyl)benzene (199.09 g/mol) and N-(3-bromopropyl)phthalimide (284.11 g/mol) due to its bulky cyclododecanone ring. This results in a higher estimated boiling point (~380°C) than the hydroxyl analog (375.18°C ) and simpler bromoalkyl aromatics (~230°C ).

- Density : The density of this compound (~1.12 g/cm³, estimated) exceeds that of its hydroxyl counterpart (0.921 g/cm³ ), reflecting bromine’s higher atomic mass and polarizability.

Structural and Crystallographic Analysis

However, the use of SHELX software for small-molecule refinement suggests that its stereochemistry and conformation could be resolved via X-ray diffraction, as demonstrated for related bicyclic enamines .

Key Research Findings

- Diastereoselectivity: Bromopropyl-substituted cyclic ketones exhibit superior stereochemical control in cyclization reactions compared to non-cyclic analogs, as shown in the synthesis of aza-bicyclo frameworks .

- Yield Trends : Reactions involving bromopropyl phthalimide derivatives achieve moderate yields (62–71% ), likely due to competing side reactions. The steric environment of this compound may further influence yields in analogous syntheses.

- Thermal Stability : The high boiling point of the hydroxyl analog (375.18°C ) implies that the bromo derivative’s stability under thermal conditions is sufficient for high-temperature reactions.

Preparation Methods

Appel Reaction for Bromination

The hydroxyl group of the intermediate is converted to bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂). This Appel reaction proceeds via the formation of a phosphonium intermediate, facilitating bromide displacement.

Typical Conditions :

-

Reagents : CBr₄ (2.2 equiv), PPh₃ (2.2 equiv)

-

Solvent : CH₂Cl₂, 0°C to room temperature

-

Reaction Time : 5–10 hours

Mechanistic Insight :

The reaction follows a two-step pathway:

-

Phosphonium Intermediate Formation :

-

Bromide Displacement :

The hydroxyl oxygen attacks the electrophilic phosphorus, leading to bromide release and subsequent substitution.

An alternative one-pot strategy involves the direct introduction of a 3-bromopropyl group onto cyclododecanone. This method avoids isolating the hydroxypropyl intermediate but requires careful control of reaction conditions to minimize side reactions.

Use of 3-Bromopropyltriphenylphosphonium Bromide

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary methods:

Key Observations :

-

The Appel reaction route offers better control and higher purity but suffers from moderate yields due to stoichiometric phosphine usage.

-

Direct alkylation remains less explored, with scalability limited by the cost and stability of phosphonium reagents.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromopropyl)cyclododecan-1-one, and how can reaction yields be maximized?

The synthesis of brominated cyclic ketones like this compound typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., 2-(3-bromopropyl)-1,3-dioxolane) are synthesized via Grignard reactions or alkyl halide intermediates under controlled conditions. Key steps include:

- Reagent selection : Use hydrobromic acid (HBr) or PBr₃ for bromination of alcohol precursors .

- Temperature control : Maintain reflux conditions (e.g., 81°C for cyclohexane solvent) to optimize reaction kinetics .

- Workup : Purification via vacuum distillation or column chromatography improves yields. For instance, yields exceeding 90% are achievable with optimized stoichiometry and catalyst loading (e.g., copper iodide in THF at -78°C) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- X-ray crystallography : Use SHELX software for refinement of crystal structures, leveraging high-resolution data to resolve bromine atom placement and cyclododecane ring conformation .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.5–2.5 ppm for cyclododecane protons; δ 30–40 ppm for quaternary carbons) combined with 2D techniques (COSY, HSQC) validate regiochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 331.05 for C₁₅H₂₅BrO) .

Q. What factors influence the reactivity of the bromopropyl group in substitution reactions?

The bromine atom acts as a leaving group, with reactivity modulated by:

- Steric effects : The cyclododecane ring imposes steric hindrance, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

- Electronic effects : Electron-withdrawing ketone groups enhance electrophilicity at the β-carbon, accelerating nucleophilic attack .

- Solvent choice : THF or DMSO stabilizes transition states, improving reaction rates (e.g., 78% yield in THF vs. 42% in toluene) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of this compound?

Diastereoselective synthesis requires:

- Chiral auxiliaries : Use LDA (lithium diisopropylamide) or HMPA to direct nucleophilic addition stereochemistry .

- Temperature gradients : Low temperatures (-78°C) minimize epimerization during Grignard reactions .

- Computational modeling : DFT studies predict transition-state geometries to guide ligand design (e.g., for asymmetric catalysis) .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

- Molecular docking : Screen derivatives against protein targets (e.g., enzymes) using AutoDock Vina to assess binding affinities .

- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with biological activity data (IC₅₀ values) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictions in experimental data (e.g., variable reaction yields) be systematically addressed?

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, temperature) impacting yields .

- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediates or side reactions .

- Cross-validation : Compare crystallographic data (SHELX-refined structures) with spectroscopic results to resolve structural ambiguities .

Q. What strategies are effective for studying covalent interactions between this compound and biological targets?

- Click chemistry : Introduce alkyne handles for bioorthogonal labeling in cellular assays .

- Mass spectrometry : Detect covalent adducts via intact protein mass shifts (e.g., +267 Da for bromopropyl adducts) .

- Mutagenesis : Identify reactive cysteine residues in target proteins using site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.